Tribehenin

Übersicht

Beschreibung

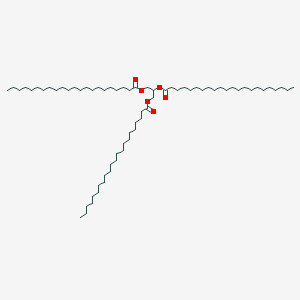

Tribehenin, also known as propane-1,2,3-triyl tridocosanoate, is a synthetic ester derived from glycerin and behenic acid. It is a waxy substance commonly found in various cosmetic products, including skincare, makeup, and hair care items. Its primary function is as a skin conditioning agent and an emollient .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tribehenin is synthesized through the esterification of glycerin with behenic acid. The reaction involves heating glycerin and behenic acid in the presence of a catalyst, typically an acid catalyst like sulfuric acid, to form the ester bond. The reaction is carried out under controlled temperature and pressure conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, this compound is produced by combining glycerin and behenic acid derived from natural sources such as rapeseed oil. The mixture is heated and stirred in large reactors, and the reaction is monitored to achieve the desired product. The final product is then purified and refined to obtain a high-quality, consistent compound .

Analyse Chemischer Reaktionen

Types of Reactions: Tribehenin primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of glycerin and behenic acid. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of different esters .

Common Reagents and Conditions:

Hydrolysis: Water, acid or base catalyst, heat.

Transesterification: Alcohol, acid or base catalyst, heat.

Major Products Formed:

Hydrolysis: Glycerin and behenic acid.

Transesterification: Various esters depending on the alcohol used

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

Tribehenin is widely utilized in cosmetic formulations due to its emollient properties, which enhance skin hydration and improve the texture of products. The Cosmetic Ingredient Review (CIR) Expert Panel has evaluated this compound and deemed it safe for use in various cosmetic products, including lotions, creams, and deodorants .

Key Properties:

- Emollient: Provides a smooth feel on the skin.

- Stabilizer: Helps maintain the consistency of formulations.

- Skin Conditioning Agent: Enhances moisture retention.

Usage Concentrations:

- Maximum concentration in deodorants: 5.1%

- Commonly used in face and neck products at concentrations up to 20% .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a vehicle for drug delivery systems. Its ability to solubilize lipophilic compounds makes it valuable in formulating topical medications and transdermal patches.

Case Studies:

- A study highlighted the effectiveness of this compound as a carrier for anti-inflammatory drugs, demonstrating improved absorption rates through the skin when compared to traditional solvents .

- Clinical evaluations have shown that formulations containing this compound exhibit minimal irritation and sensitization potential, making it suitable for sensitive skin applications .

Food Industry Applications

Recent research indicates that this compound can be utilized as a crystallization modifier in food products. Its addition can enhance the texture and stability of fats used in various food formulations.

Research Findings:

- A study explored the effects of this compound on the crystallization behavior of palm oil and palm stearin, revealing that it significantly alters crystallization patterns, which can improve the mouthfeel and stability of food products .

Safety Assessments

Comprehensive safety assessments have been conducted on this compound, confirming its non-toxic nature when used within recommended concentrations. The CIR concluded that there were no significant adverse effects associated with its use in cosmetics or pharmaceuticals .

Data Summary

| Application Area | Key Benefits | Maximum Concentration |

|---|---|---|

| Cosmetics | Emollient, stabilizer | 20% (face/neck) |

| Pharmaceuticals | Drug delivery vehicle | Varies by formulation |

| Food Industry | Texture enhancer | Not specified |

Wirkmechanismus

Tribehenin is part of the glyceryl triester class, which includes other compounds such as trilaurin, tricaprin, and tristearin. Compared to these similar compounds, this compound is unique due to its long-chain fatty acid (behenic acid) and its specific emollient properties. It provides a softer and more pleasant feel in formulations, making it particularly suitable for use in skincare and cosmetic products .

Vergleich Mit ähnlichen Verbindungen

- Trilaurin

- Tricaprin

- Tristearin

- Triheptanoin

- Triarachidin

Biologische Aktivität

Tribehenin is a triglyceride composed of glycerol and three molecules of behenic acid (C22H46O2). It is primarily utilized in cosmetic formulations due to its emollient properties, ability to form stable emulsions, and potential as a carrier for topical drug delivery. This article delves into the biological activity of this compound, summarizing its safety, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound's molecular structure consists of a glycerol backbone esterified with three behenic acid chains. This configuration contributes to its emollient characteristics, enhancing the texture and stability of cosmetic products. The long-chain fatty acids in this compound provide it with unique properties that make it suitable for various applications in personal care formulations.

Safety Assessment

The safety of this compound has been evaluated through various studies, particularly regarding its use in cosmetics. According to the Cosmetic Ingredient Review (CIR) , this compound is considered safe for use at concentrations up to 5.1% in deodorants and higher concentrations in other products such as facial oils . Clinical tests involving repeated insult patch tests indicated no significant irritation or sensitization reactions at concentrations of 0.38% to 40% .

Emollient Effects

This compound exhibits significant emollient properties, which help to soften and smooth the skin. Its ability to form films enhances moisture retention, making it beneficial in moisturizing products.

Potential as a Drug Delivery Carrier

Research suggests that this compound's emulsifying capabilities may allow it to serve as an effective carrier for topical drug delivery systems. Its capacity to create stable emulsions can enhance the bioavailability of active pharmaceutical ingredients when applied topically.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Skin Irritation Studies : Clinical evaluations demonstrated that formulations containing up to 40% this compound did not provoke irritation in human subjects, supporting its safety profile for topical applications .

- Emulsion Stability Tests : In formulations tested for stability, this compound was found to maintain emulsion integrity over time, indicating its potential utility in cosmetic products requiring long shelf life.

- Toxicological Assessments : Long-term toxicity studies indicated low toxicity levels associated with this compound, with no significant adverse effects observed in animal models at high doses .

Comparative Analysis of Triglycerides

To provide further context on the biological activity of this compound, the following table compares it with other triglycerides commonly used in cosmetics:

| Triglyceride | Source | Emollient Properties | Safety Profile | Applications |

|---|---|---|---|---|

| This compound | Behenic acid | High | Safe up to 5.1% | Moisturizers, emulsifiers |

| Tricaprylin | Coconut oil | Moderate | Low toxicity | Drug delivery vehicles |

| Triolein | Olive oil | High | Safe | Skin care formulations |

Eigenschaften

IUPAC Name |

2,3-di(docosanoyloxy)propyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H134O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h66H,4-65H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBUODUULYCPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H134O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171900 | |

| Record name | Behenic acid, 1,2,3-propanetriol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1059.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(22:0/22:0/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0046381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18641-57-1 | |

| Record name | Glyceryl tribehenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18641-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Behenic acid, 1,2,3-propanetriol ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018641571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Behenic acid, 1,2,3-propanetriol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl tridocosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBEHENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OC9U7TQZ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TG(22:0/22:0/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0046381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82.5 °C | |

| Record name | TG(22:0/22:0/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0046381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tribehenin and what are its primary applications in cosmetics?

A1: this compound, a triester of glycerin and behenic acid, is a type of glyceryl triester commonly employed in cosmetic formulations. These esters, also known as triglycerides, function as occlusive skin-conditioning agents and non-aqueous viscosity-increasing agents. [] this compound specifically is utilized in cosmetics at concentrations similar to other safe and commonly used glyceryl triesters. []

Q2: How does this compound behave in mixtures with other fats and oils?

A3: While the provided abstracts don't specifically address this compound's behavior in mixtures, research on similar long-chain saturated triglycerides, like Trilaurin and Tristearin, suggests that their interactions with other fats and oils are complex and influenced by factors such as chain length, saturation, and temperature. [, ] These interactions can impact the crystallization behavior, microstructure, and ultimately, the functionality of the final product in applications such as food or cosmetics.

Q3: What is the molecular formula and weight of this compound?

A3: this compound, being the triester of glycerol (C3H8O3) and three molecules of behenic acid (C22H44O2), has the molecular formula C69H134O6 and a molecular weight of 1067.77 g/mol.

Q4: Are there any known alternatives to this compound in cosmetic formulations?

A5: Yes, several other glyceryl triesters are considered safe for cosmetic use and may serve as alternatives to this compound depending on the desired functionality. These include, but are not limited to, Trilaurin, Triarachidin, Tricaprin, Tricaprylin, Trierucin, Triheptanoin, Triheptylundecanoin, Triisononanoin, Triisopalmitin, Triisostearin, Trilinolein, Trimyristin, Trioctanoin, Triolein, Tripalmitin, Tripalmitolein, Triricinolein, and Tristearin. [] The choice of alternative depends on the specific application and desired properties within the cosmetic formulation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.